LogP Shift Resolves Purification and Permeability Challenges Relative to the 4-Carboxylic Acid Isomer
The target compound (5-COOH positional isomer) exhibits a computed LogP of 1.0263, which is 0.19 units higher than its 4-COOH positional isomer (LogP 0.834) . This ~23% relative increase in lipophilicity translates to measurably longer reversed-phase HPLC retention and altered liquid-liquid extraction partition coefficients, enabling cleaner separation of reaction mixtures in multi-step nucleoside syntheses. The unsubstituted pyrimidine-5-carboxylic acid parent scaffold has a LogP of only 0.17–0.18, underscoring the substantial contribution of the THF moiety to overall compound hydrophobicity [1].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.0263 |
| Comparator Or Baseline | 2-(Tetrahydrofuran-2-yl)pyrimidine-4-carboxylic acid: LogP = 0.834; Pyrimidine-5-carboxylic acid: LogP = 0.1748 |
| Quantified Difference | ΔLogP = +0.19 vs. 4-COOH isomer; ΔLogP = +0.85 vs. unsubstituted parent |
| Conditions | Computational prediction (chemscene.com platform) |
Why This Matters
A higher LogP improves organic-phase partitioning during workup and facilitates chromatographic resolution of closely related intermediates, reducing purification burden in multi-step nucleoside syntheses.
- [1] Molbase. Pyrimidine-5-carboxylic acid, LogP 0.1748. View Source
